molecular formula C21H18N2O3S2 B2947760 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 941972-01-6

2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2947760
CAS No.: 941972-01-6
M. Wt: 410.51
InChI Key: YNCPYAAVPPWEOL-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a complex organic compound that combines aromatic and heterocyclic structures, making it interesting for various scientific applications. This compound has a notable structure involving an ethylsulfonyl group attached to a phenyl ring, connected to an acetamide moiety bonded to a naphthothiazole framework.

Scientific Research Applications

2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide has applications across multiple scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its pharmacological potential, particularly in targeting specific enzymes and receptors.

  • Industry: : Utilized in the manufacture of advanced materials and specialty chemicals.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be developed into a new drug or therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of intermediate compounds.

  • Formation of 4-(ethylsulfonyl)aniline

    • Reactants: : 4-nitrobenzenesulfonyl chloride and ethylamine.

    • Conditions: : The reaction is typically carried out in a basic medium, often with sodium hydroxide, under reflux conditions.

  • Synthesis of naphtho[1,2-d]thiazole

    • Reactants: : 2-aminothiophenol and 1,2-naphthoquinone.

    • Conditions: : This cyclization reaction usually occurs in an acidic medium, such as hydrochloric acid, and requires heating.

  • Coupling Reaction

    • Reactants: : 4-(ethylsulfonyl)aniline and naphtho[1,2-d]thiazol-2-yl-acetic acid.

    • Conditions: : The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up and optimized for yield and purity. The main steps are similar but are performed in large reactors with precise control over reaction conditions and automation of reagent addition.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidative reactions, particularly affecting the thiazole and phenyl rings.

  • Reduction: : Reduction typically targets the sulfonyl group, converting it to a sulfide under strong reducing conditions.

  • Substitution: : The aromatic rings facilitate electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Reagents like bromine or nitric acid can introduce substituents onto the aromatic rings under controlled conditions.

Major Products:
  • Oxidation: : The main products are sulfone derivatives.

  • Reduction: : Produces sulfide derivatives.

  • Substitution: : Leads to a variety of functionalized aromatic compounds depending on the substituents introduced.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is unique in its combination of sulfonyl and thiazole groups.

  • Similar Compounds

    • 2-(4-Methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide: : The methyl analog has different solubility and bioactivity profiles.

    • 2-(4-(Ethylsulfonyl)phenyl)-N-(benzothiazol-2-yl)acetamide: : The benzothiazole analog exhibits varied chemical reactivity and biological effects.

This distinctiveness in structure allows for unique interactions and applications, setting it apart from its counterparts.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-12H,2,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCPYAAVPPWEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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